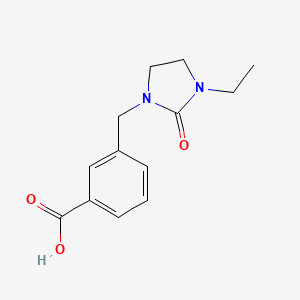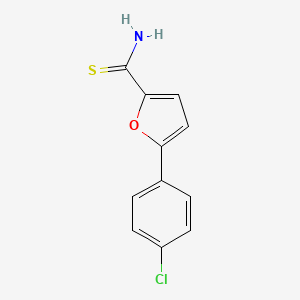
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor in metal protection .
作用机制
The mechanism of action of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
相似化合物的比较
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Comparison:
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring. It has been studied for its antibacterial and enzyme inhibitory activities .
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and is known for its corrosion inhibition properties .
- 2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a phenoxyacetic acid structure. It acts as a selective hormone herbicide, disrupting plant growth .
The unique combination of the thiadiazole ring and the chlorophenoxy group in 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid contributes to its distinct chemical properties and diverse applications, setting it apart from similar compounds.
属性
分子式 |
C10H7ClN2O3S |
|---|---|
分子量 |
270.69 g/mol |
IUPAC 名称 |
5-[(4-chlorophenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |
InChI 键 |
AKADRLOZLXJWIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)

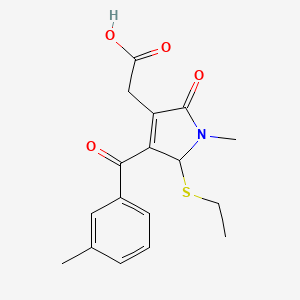
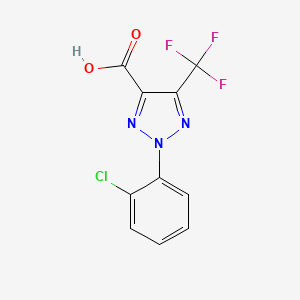

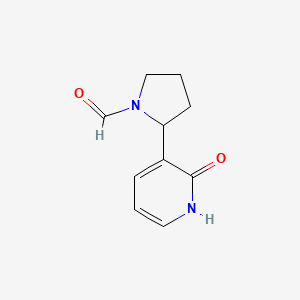

![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)
